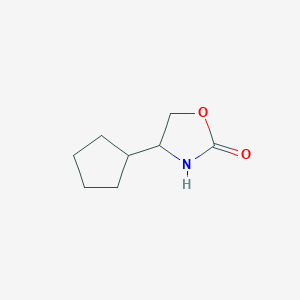

4-Cyclopentyl-1,3-oxazolidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Cyclopentyl-1,3-oxazolidin-2-one is a heterocyclic organic compound that belongs to the oxazolidinone class. This compound is characterized by a five-membered ring containing both nitrogen and oxygen atoms. Oxazolidinones are known for their significant biological activities, particularly as antibacterial agents. The unique structure of this compound makes it a valuable compound in various scientific research fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopentyl-1,3-oxazolidin-2-one can be achieved through several methods. One common approach involves the cyclization of N-substituted glycidylcarbamates under the conditions of triazabicyclodecene catalysis . Another method includes the treatment of 4-benzyl- or 4-isopropyl-substituted N-(3-hydroxy-1-oxoprop-1-yl)thiazolidinethiones with trimethylsilyl azide, leading to the formation of 4,5-disubstituted oxazolidin-2-ones via the modified Curtius rearrangement .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

4-Cyclopentyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

Reduction: Reduction reactions can lead to the formation of reduced oxazolidinone compounds.

Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and specific solvents to achieve the desired products.

Major Products Formed

The major products formed from these reactions include various substituted oxazolidinones, which can have enhanced biological activities or different chemical properties.

Applications De Recherche Scientifique

4-Cyclopentyl-1,3-oxazolidin-2-one has a wide range of scientific research applications:

Mécanisme D'action

The mechanism of action of 4-Cyclopentyl-1,3-oxazolidin-2-one involves the inhibition of bacterial protein synthesis. The compound binds to the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis. This action effectively halts bacterial growth and replication . The molecular targets include the peptidyl transferase center of the ribosome, which is crucial for protein synthesis .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to 4-Cyclopentyl-1,3-oxazolidin-2-one include:

Linezolid: An oxazolidinone antibiotic used to treat Gram-positive bacterial infections.

Tedizolid: Another oxazolidinone antibiotic with enhanced potency and reduced resistance potential.

Contezolid: A newer oxazolidinone derivative under clinical investigation for its antibacterial properties.

Uniqueness

This compound is unique due to its specific cyclopentyl substitution, which can influence its biological activity and chemical properties. This substitution can enhance the compound’s stability and its ability to interact with bacterial ribosomes, making it a valuable candidate for further research and development .

Activité Biologique

4-Cyclopentyl-1,3-oxazolidin-2-one is a compound belonging to the oxazolidinone class, which has garnered attention for its potential biological activities, particularly in the fields of oncology and antibacterial research. This article synthesizes various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a five-membered cyclopentyl ring attached to the oxazolidinone core. This structural configuration is crucial for its biological activity, influencing both its interaction with biological targets and its pharmacokinetic properties.

The biological activity of this compound can be attributed to several mechanisms:

- Antileukemic Activity : Research indicates that derivatives of oxazolidinones, including 4-cyclopentyl variants, exhibit significant cytotoxic effects against leukemia cells. For instance, compounds tested against HL-60 human leukemia cells demonstrated enhanced apoptosis through caspase activation without significantly altering ceramide metabolism .

- Antibacterial Properties : Oxazolidinones are known for their antibacterial properties, particularly against resistant strains of bacteria. The compound has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant Gram-positive pathogens .

- Induction of Apoptosis : The compound's ability to induce apoptosis is linked to the activation of nuclear factor kappa B (NF-kB) signaling pathways. This process is critical in cancer therapy as it promotes cell death in malignant cells while sparing normal cells .

Antileukemic Studies

A study conducted on various oxazolidinone analogs demonstrated that this compound exhibited superior antileukemic activity compared to natural ceramide derivatives. The study highlighted that the length of the carbon chain at the C4 position significantly influenced cytotoxicity, with longer chains yielding better results .

Table 1: Antileukemic Activity Comparison

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 20 | Caspase activation and NF-kB signaling |

| C2-Ceramide | 50 | Ceramide metabolism modulation |

| Propionyl analog | 25 | Induction of apoptosis |

Antibacterial Studies

In antibacterial assessments, this compound demonstrated potent activity against various resistant strains. It was effective in inhibiting growth in clinical isolates of MRSA and Enterococcus faecium.

Table 2: Antibacterial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.5 µg/mL |

| Enterococcus faecium | 1 µg/mL |

| Penicillin-resistant Streptococcus pneumoniae | 0.25 µg/mL |

Propriétés

Formule moléculaire |

C8H13NO2 |

|---|---|

Poids moléculaire |

155.19 g/mol |

Nom IUPAC |

4-cyclopentyl-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C8H13NO2/c10-8-9-7(5-11-8)6-3-1-2-4-6/h6-7H,1-5H2,(H,9,10) |

Clé InChI |

LBYQCUFLPWRJKB-UHFFFAOYSA-N |

SMILES canonique |

C1CCC(C1)C2COC(=O)N2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.